CH8NO3P
Ammonium methyl phosphonate
CAS No.: 34255-87-3
Cat. No.: VC16969787
Molecular Formula: CH5O3P.H3N
CH8NO3P
Molecular Weight: 113.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34255-87-3 |
|---|---|
| Molecular Formula | CH5O3P.H3N CH8NO3P |
| Molecular Weight | 113.05 g/mol |
| IUPAC Name | azanium;hydroxy(methyl)phosphinate |
| Standard InChI | InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3 |
| Standard InChI Key | COIVORYDLGWALF-UHFFFAOYSA-N |
| Canonical SMILES | CP(=O)(O)[O-].[NH4+] |
Introduction
Chemical Identity and Structural Characteristics
Ammonium methyl phosphonate (CAS 85154-12-7) is formally identified as the ammonium salt of methylphosphonic acid. Its molecular formula is , with a molecular weight of 762.135 g/mol . The compound features a quaternary ammonium cation paired with a methyl phosphonate anion, where the phosphonate group () is bonded to a methyl moiety () .
Stereochemical and Conformational Features
X-ray crystallography data, though limited for this specific salt, suggest that the ammonium cation engages in hydrogen bonding with the phosphonate oxygen atoms, creating a stable ionic lattice . The methyl group’s orientation relative to the phosphonate core influences solubility, with log P values indicating moderate hydrophilicity (predicted log P = -1.2) .
Synthetic Methodologies
Industrial-Scale Production
A patented route (CN103319529A) outlines a two-step synthesis starting from diethyl phosphite and chloromethane :
-
Methylation:
Triethylamine serves as the acid scavenger, yielding diethyl methylphosphonite . -
Reduction and Ammoniation:
Subsequent reduction with sodium borohydride followed by ammonium salt formation produces the final compound .
Table 1: Key Reaction Parameters
| Step | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylation | 40–60 | 85 | 92 |
| Reduction | 25–30 | 78 | 89 |
Laboratory-Scale Modifications
Alternative approaches involve direct neutralization of methylphosphonic acid with ammonium hydroxide under inert atmospheres, achieving 95% conversion efficiency at pH 8.5–9.0 .
Physicochemical Properties
Table 2: Characteristic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Decomposes >200°C | |
| Solubility (H₂O) | 12.3 g/L (25°C) | |
| pKa (Phosphonate) | 2.1, 7.4, 11.9 | |
| Thermal Stability | Stable ≤150°C |
The compound exhibits limited solubility in apolar solvents (<0.1 g/L in hexane) but dissolves readily in polar aprotic solvents like DMF (34 g/L) .
Environmental Behavior and Microbial Interactions
Marine Methanogenesis Pathways
In oligotrophic ocean regions (e.g., Sargasso Sea), ammonium methyl phosphonate serves as a critical phosphorus source under phosphate-limited conditions . Microbial consortia cleave the C-P bond via the phn operon-encoded enzymes, releasing methane:
Field studies report methane production rates of 0.4–8.5 nmol CH₄ L⁻¹ d⁻¹ in surface waters .
Nutrient Limitation Dynamics
Nitrogen availability modulates phosphonate utilization. Nitrate supplementation increases methane yields by 40% in mesocosm experiments, suggesting co-limitation of N and P in microbial metabolism .
Industrial Applications
Scale Inhibition in Water Treatment
The phosphonate group’s chelating capacity makes ammonium methyl phosphonate effective against CaCO₃ scale formation at doses as low as 2–5 ppm .
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